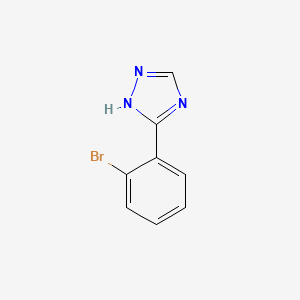

3-(2-Bromofenil)-4H-1,2,4-triazol

Descripción general

Descripción

3-(2-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Aplicaciones Científicas De Investigación

3-(2-Bromophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Biological Studies: Researchers use this compound to study its interactions with biological targets, exploring its potential as a bioactive molecule.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, interact with their targets through a combination of exceptionally mild and functional group tolerant reaction conditions . The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, are known to affect carbon–carbon bond forming reactions .

Action Environment

It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, have been known to operate under a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromophenyl)-4H-1,2,4-triazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while coupling reactions can produce biaryl compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)-4H-1,2,4-triazole

- 3-(2-Fluorophenyl)-4H-1,2,4-triazole

- 3-(2-Methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Actividad Biológica

3-(2-Bromophenyl)-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds .

Antibacterial Activity

Research indicates that 3-(2-Bromophenyl)-4H-1,2,4-triazole exhibits notable antibacterial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial growth through interference with essential bacterial processes.

Case Studies

- In Vitro Studies : A study conducted on derivatives of 1,2,4-triazole demonstrated that compounds with bromine substitutions showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics like ciprofloxacin .

- Molecular Docking Studies : Molecular docking studies suggest that 3-(2-Bromophenyl)-4H-1,2,4-triazole may act as a bioisostere to carboxylic acids, enhancing binding interactions with bacterial targets like DNA gyrase. This interaction is crucial for the antibacterial efficacy observed in laboratory settings .

Anti-inflammatory Activity

The anti-inflammatory potential of 3-(2-Bromophenyl)-4H-1,2,4-triazole has also been explored. In vitro assays showed that this compound can modulate inflammatory cytokine release in peripheral blood mononuclear cells (PBMCs).

Research Findings

- Cytokine Modulation : Compounds similar to 3-(2-Bromophenyl)-4H-1,2,4-triazole were tested for their effects on cytokines such as TNF-α and IL-6. Results indicated a significant reduction in cytokine levels compared to control groups .

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. Preliminary studies suggest that 3-(2-Bromophenyl)-4H-1,2,4-triazole may exhibit cytotoxic effects against various cancer cell lines.

Experimental Evidence

- Cell Proliferation Inhibition : In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and death .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWFPACWJIHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682057 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118863-61-9 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.